molecular formula C16H16N4OS B15155582 3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15155582
M. Wt: 312.4 g/mol
InChI Key: YORJHBGAMBQXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific hydrazinyl and cyclopenta-thieno-pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

11-benzyl-10-hydrazinyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C16H16N4OS/c17-19-16-18-14-13(11-7-4-8-12(11)22-14)15(21)20(16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,17H2,(H,18,19)

InChI Key

YORJHBGAMBQXJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)CC4=CC=CC=C4

Origin of Product

United States

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